3-(Dimethylamino)-4,4,4-trifluorobutanoic acid
Description
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative characterized by a trifluoromethyl group at the C4 position and a dimethylamino substituent at the C3 position. Its molecular formula is C₆H₁₀F₃NO₂, with a molecular weight of 197.16 g/mol (estimated). This compound is of significant interest in medicinal chemistry and organic synthesis due to the combined electronic effects of the trifluoromethyl group (electron-withdrawing) and the dimethylamino moiety (electron-donating), which modulate its acidity, solubility, and reactivity .
Properties
IUPAC Name |
3-(dimethylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-10(2)4(3-5(11)12)6(7,8)9/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMXNNJHXFGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A common approach involves displacing a halogen atom in 4,4,4-trifluoro-3-halobutanoic acid derivatives with dimethylamine.
Procedure :
- Synthesis of 4,4,4-Trifluoro-3-bromobutanoic Acid :
- Dimethylamination :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 60°C | |
| Dimethylamine Equivalents | 2.0 | |
| Final Purity | 95% |
Reductive Amination of Keto Intermediates
This method employs 4,4,4-trifluoro-3-oxobutanoic acid as a precursor for reductive amination with dimethylamine.
Procedure :
- Ketone Synthesis :
- Reductive Amination :
- The keto-acid reacts with dimethylamine (3 eq) and NaBH₃CN in methanol at 25°C for 24 hours.
- Acidic workup (HCl) isolates the product as a crystalline solid.
Optimization Insights :
- NaBH₃CN outperforms BH₃-THF in reducing imine intermediates without over-reduction.
- Excess dimethylamine ensures complete conversion (yield: 78%).
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) protection enables selective functionalization of the amino group.
Procedure :
- Cbz Protection :
- 3-Amino-4,4,4-trifluorobutanoic acid reacts with benzyl chloroformate in alkaline aqueous conditions.
Methylation :
- The protected amine undergoes exhaustive methylation using methyl iodide (2 eq) and K₂CO₃ in DMF.
Deprotection :
- Hydrogenolysis over Pd/C removes the Cbz group, yielding the free dimethylamino acid.
Advantages :
- Avoids side reactions at the carboxylic acid group.
- Suitable for enantioselective synthesis (e.g., (S)-isomers).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65% | 95% | High | Moderate |
| Reductive Amination | 78% | 90% | Moderate | High |
| Protecting Group Route | 60% | 98% | Low | Low |
Key Findings :
- Nucleophilic Substitution is preferred for industrial-scale production due to straightforward steps.
- Reductive Amination offers higher yields but requires careful handling of cyanoborohydrides.
- Protecting Group Strategies are optimal for chiral synthesis but involve multi-step protocols.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN).
- ¹⁹F NMR : δ -63 ppm (CF₃, referenced to CFCl₃).
- Melting Point : 97–100°C (hydrochloride salt).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
3-Amino-4,4,4-trifluorobutanoic Acid (Enantiomers)
- Structure: The amino group replaces the dimethylamino group.
- Molecular Formula: C₄H₆F₃NO₂.
- Key Data :
- Comparison: The absence of dimethyl substitution reduces steric hindrance, enhancing reactivity in peptide coupling reactions. The amino group allows for direct incorporation into peptides, whereas the dimethylamino group may hinder enzymatic degradation . pKa of the carboxylic acid is ~2.5 (estimated), slightly higher than 3-(dimethylamino)-4,4,4-trifluorobutanoic acid due to reduced electron donation from the amino group .
3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid
(S)-Cbz-3-Amino-4,4,4-trifluorobutanoic Acid
- Structure: Benzyloxycarbonyl (Cbz)-protected amino group.
- Molecular Formula: C₁₂H₁₂F₃NO₄.
- Key Data : CAS 1458674-47-9, molecular weight 291.22 g/mol .
- Comparison: The Cbz group acts as a protective moiety, enabling selective deprotection in peptide synthesis. Increased molecular weight and steric bulk reduce solubility in aqueous media compared to the dimethylamino variant .
Ethyl 3-Amino-4,4-difluorobutanoate
4,4,4-Trifluorobutyric Acid
- Structure: Simple carboxylic acid lacking amino/dimethylamino groups.
- Molecular Formula : C₄H₅F₃O₂.
- Key Data : CAS 406-93-9, molecular weight 142.08 g/mol .
- Comparison: Higher acidity (pKa ~0.8) due to unmodulated electron-withdrawing effects of the trifluoromethyl group. Used as an intermediate in agrochemicals, contrasting with the amino acid derivatives’ applications in pharmaceuticals .
Acidity and Reactivity
| Compound | pKa (Carboxylic Acid) | Reactivity in Peptide Coupling |
|---|---|---|
| 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid | ~2.2 | Moderate (steric hindrance) |
| 3-Amino-4,4,4-trifluorobutanoic acid | ~2.5 | High |
| 4,4,4-Trifluorobutyric acid | ~0.8 | Very high |
Biological Activity
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid (CAS No. 63907-37-9) is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular structure of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid features a trifluoromethyl group that enhances lipophilicity and biological activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Neurotransmitter Systems : The compound has been shown to inhibit the uptake of serotonin (5-HT), which may have implications for mood disorders and depression treatment.
- NMDA Receptor Interaction : Research indicates that it exhibits binding affinity to NMDA receptors, critical for synaptic plasticity and memory function. This interaction can modulate neuronal excitability and neuroprotection.
Comparative Biological Activity
To contextualize the biological activity of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid, a comparison with similar compounds is useful. Below is a summary table illustrating key characteristics:
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid | High | Inhibits 5-HT uptake, NMDA receptor antagonist |
| 3-(m-Trifluoromethylphenyl)piperidine | High | Inhibits 5-HT uptake, NMDA receptor antagonist |
| 4-(Trifluoromethyl)piperidine | Moderate | Antidepressant-like effects |
| 2-(Trifluoromethyl)piperidine | Low | Limited biological activity |
Antidepressant Effects
A significant study demonstrated that 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid improved serotonin levels in preclinical models. This suggests potential antidepressant properties that warrant further exploration in clinical settings.
Neuroprotective Activity
Research indicates that this compound may protect against neurodegeneration by modulating NMDA receptor activity. Such modulation is particularly relevant in conditions like Alzheimer's disease.
In Vitro Studies
Binding assays have shown that this compound effectively inhibits [^3H]TCP binding at the PCP site of NMDA receptors at micromolar concentrations. This finding supports its potential as a neuropharmacological agent.
Synthesis and Production
The synthesis of 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid typically involves:
- Reagents : m-Trifluoromethylbenzaldehyde, piperidine, reducing agents (e.g., sodium borohydride), and hydrochloric acid.
- Methodology : The reaction is conducted under controlled conditions to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often employed.
Q & A
Q. What are the standard synthetic routes for 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid?
The synthesis typically involves three stages: (1) Preparation of trifluorinated intermediates via fluorination of β-ketoesters or β-hydroxy acids using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). (2) Introduction of the dimethylamino group via reductive amination of a ketone intermediate using dimethylamine and sodium cyanoborohydride. (3) Hydrolysis of ester-protected intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the free acid. Key purification steps include recrystallization from ethanol/water mixtures and column chromatography using silica gel with CH₂Cl₂/MeOH gradients .
Q. How is the structural configuration of this compound validated?
A combination of spectroscopic and analytical methods is employed:
- ¹H/¹⁹F-NMR : Distinctive splitting patterns (e.g., triplet of quartets for CF₃ groups near δ 3.5–4.5 ppm) confirm fluorine coupling.
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) verify functional groups.
- X-ray Crystallography : Resolves stereochemistry, particularly for enantiomeric forms (e.g., R/S configuration at C3) .
Advanced Research Questions
Q. What strategies are used for enantioselective synthesis of this compound?
Enantiomeric purity is achieved via:
- Chiral Auxiliaries : Use of (R)-1-phenylethylamine to induce asymmetry during transamination of 4,4,4-trifluoro-3-oxobutanoic acid derivatives, yielding >95% ee .
- Organocatalysis : Proline-derived catalysts facilitate asymmetric Mannich reactions, with kinetic resolution to isolate desired enantiomers .
- Biocatalytic Methods : Lipases or transaminases selectively hydrolyze ester or amide precursors, though yields are lower (~70%) compared to chemical methods .
Q. How do fluorine substituents influence its reactivity in peptide coupling?
The CF₃ group:
- Electron-Withdrawing Effects : Reduces pKa of the carboxylic acid (≈2.8 vs. ≈4.7 for non-fluorinated analogs), enhancing activation for coupling reagents like HATU or DCC.
- Steric Hindrance : Slows racemization during amide bond formation, as shown by <2% epimerization in SPPS (solid-phase peptide synthesis) at 25°C .
Q. What contradictions exist in reported biological activity data?
Discrepancies arise in neuroprotective assays:
- In Vitro : The (S)-enantiomer shows 50% reduction in glutamate-induced neuronal death (PC12 cells), while the (R)-form is inactive. This is attributed to stereospecific binding to NMDA receptors .
- In Vivo : Some studies report no significant neuroprotection in murine models, likely due to poor blood-brain barrier permeability of the free acid form. Ester prodrugs (e.g., methyl esters) show improved efficacy .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Critical parameters include:
- Fluorination Efficiency : SF₄ gas at −78°C minimizes side reactions (e.g., over-fluorination), achieving 85–90% conversion.
- Catalyst Loading : 10 mol% of Pd/C for hydrogenolysis of benzyl-protected intermediates reduces reaction time from 24 hr to 6 hr.
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted dimethylamine, avoiding column chromatography .
Q. What computational tools predict its metabolic stability?
- DFT Calculations : Assess oxidative stability of the dimethylamino group (e.g., B3LYP/6-31G* level predicts N-demethylation as the primary metabolic pathway).
- MD Simulations : Reveal low membrane permeability (logP ≈ −0.5) due to the polar carboxylic acid group, aligning with experimental Caco-2 cell data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
